molecular formula C23H23N5O3 B2835152 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 895022-89-6

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2835152
CAS No.: 895022-89-6
M. Wt: 417.469
InChI Key: GKKFFHHNEJBIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is a biologically active compound of significant interest in pharmacological research, particularly in the field of oncology. Its core structure is based on a pyrazolopyrimidine scaffold, which is known to exhibit potent kinase inhibitory activity. This compound is primarily investigated for its potential as a Src kinase inhibitor, a key signaling protein involved in cellular proliferation, adhesion, and migration. Dysregulation of Src kinase signaling is a hallmark of numerous cancers, including breast, colon, and pancreatic tumors . By selectively targeting Src, this chemical probe helps researchers elucidate the complexities of tumorigenesis and metastatic progression in vitro and in vivo. The strategic substitution on the pyrazolopyrimidine core and the acetamide side chain are designed to optimize binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Its application extends to probing downstream signaling pathways, such as the FAK and STAT3 pathways, to understand mechanisms of drug resistance and identify potential combination therapies. This reagent provides scientists with a critical means to dissect Src-mediated signaling networks and validate novel therapeutic targets for cancer treatment.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-31-20-11-6-5-9-18(20)26-21(29)13-27-14-24-22-17(23(27)30)12-25-28(22)19-10-7-8-15(2)16(19)3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFFHHNEJBIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency . The use of continuous flow reactors and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pyrazolo[3,4-d]pyrimidine core is crucial for binding to the active site of the enzyme, blocking its activity and preventing the phosphorylation of key substrates.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 2,3-dimethylphenyl group in the target compound increases hydrophobicity compared to fluorophenyl () or methylbenzyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : The 2-ethoxyphenyl group offers moderate solubility compared to the 3-methoxyphenyl in , where methoxy’s smaller size may favor crystallinity .
  • Bioactivity: Fluorine and chlorine substituents (e.g., and ) often improve binding affinity to hydrophobic enzyme pockets, while chromenone derivatives () may target kinases with larger active sites .

Melting Points and Molecular Weights

Compound Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound ~450 (estimated) Not reported Predicted lower MP due to ethoxy group
Example 83 () 571.2 302–304 High MP attributed to fluorinated aromatic systems
Compound ~550 (estimated) Not reported Dichlorophenoxy group may increase MP

Analysis :

  • Fluorinated and chlorinated analogs () exhibit higher melting points due to strong intermolecular interactions (e.g., halogen bonding) .
  • The target compound’s ethoxy group may disrupt crystal packing, reducing melting point compared to ’s Example 83.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like substituted pyrazoles and chlorophenyl derivatives. A common method includes:

  • Step 1 : Formation of the pyrazole ring using 5-amino-1H-pyrazole-4-carboxamide with a 2,3-dimethylphenyl substituent under basic conditions (e.g., triethylamine) .
  • Step 2 : Acetamide side-chain introduction via nucleophilic substitution or coupling reactions with N-(2-ethoxyphenyl)acetamide precursors.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., Pd for cross-coupling) can improve yields. Purity is enhanced via column chromatography or recrystallization .

Key Table : Common Reagents and Conditions

StepReagents/ConditionsYield Range
1Triethylamine, DMF, 80°C60–75%
2K₂CO₃, ethanol, reflux50–65%

Q. Which spectroscopic techniques are critical for structural validation, and how are they applied?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl analogs) and detects tautomeric forms of the pyrazolo[3,4-d]pyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₂₃H₂₄N₅O₃, [M+H]⁺ = 418.1874) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and NH groups (~3300 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) using recombinant enzymes.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities for kinase targets?

Discrepancies often arise from substituent effects (e.g., 2-ethoxyphenyl vs. 4-fluorophenyl analogs altering steric/electronic profiles). Methodological steps:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR, CDK2).
  • MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability.
  • QSAR Analysis : Correlate substituent properties (Hammett σ values, logP) with IC₅₀ data to identify key pharmacophores .

Q. What strategies mitigate side reactions during late-stage functionalization of the pyrazolo[3,4-d]pyrimidine core?

  • Protecting Groups : Temporarily block reactive NH groups (e.g., with Boc) during acetamide coupling .
  • Catalytic Selectivity : Use Pd/Xantphos catalysts for Suzuki-Miyaura couplings to avoid aryl scrambling .
  • Byproduct Monitoring : Employ LC-MS to track impurities (e.g., dehalogenated byproducts) and optimize stoichiometry .

Q. How do crystallographic studies inform polymorph control for formulation development?

  • X-ray Crystallography : Resolve crystal packing (e.g., SHELX-refined structures) to identify stable polymorphs. For this compound, the orthorhombic P2₁2₁2₁ space group is common .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) driving lattice stability.
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2–6.8) .

Q. What mechanistic insights explain conflicting cytotoxicity data across cancer cell lines?

Contradictions may stem from off-target effects or cell-specific metabolism:

  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets.
  • Metabolite Tracking : LC-HRMS identifies active metabolites (e.g., O-deethylation of the 2-ethoxyphenyl group) .
  • Pathway Analysis : RNA-seq on resistant vs. sensitive cells reveals compensatory pathways (e.g., PI3K/Akt upregulation) .

Methodological Best Practices

  • Data Validation : Cross-reference NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) to confirm assignments .
  • Bioactivity Reproducibility : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to standardize metabolic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.